TTP607
Description
TTP607 is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, disrupting mitotic spindle assembly, chromosome segregation, and cellular proliferation . Aurora kinases are serine/threonine kinases critical for mitotic checkpoint control and are overexpressed in various tumor cells, making them prime targets for cancer therapy.
Preclinical studies highlight its efficacy in suppressing tumor growth in Aurora kinase-overexpressing models. A Phase I clinical trial (NCT01099644) evaluated this compound’s safety, tolerability, and pharmacokinetics (PK) in patients with advanced solid malignancies. The study employed a dose-escalation design with five daily infusions per cycle, aiming to identify the maximum tolerated dose (MTD) and characterize PK parameters .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TTP607; TTP-607; TTP 607. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Aurora Kinase Inhibitors
Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a comparative analysis of TTP607 with key competitors:
Table 1: Selectivity and Clinical Development of Aurora Kinase Inhibitors
Key Comparative Insights:
Target Specificity :
- This compound’s pan-inhibition may enhance efficacy in tumors reliant on multiple Aurora isoforms but increases off-target risks. In contrast, isoform-selective inhibitors like Alisertib (Aurora A) minimize toxicity but face resistance due to compensatory kinase activation .
Clinical Progress :
- This compound remains in early development (Phase I), while Alisertib and VX-680 have advanced to later stages. Alisertib’s approval underscores the viability of Aurora A inhibition, whereas VX-680’s discontinuation highlights challenges in balancing efficacy and safety .
Safety Profiles :
- This compound’s Phase I trial reported manageable adverse events (AEs), primarily hematologic and gastrointestinal. Comparatively, VX-680’s cardiotoxicity and Danusertib’s hematologic toxicity underscore the trade-offs between pan-inhibition and selectivity .
Alisertib’s oral bioavailability and linear PK offer practical advantages over intravenous agents like this compound .
Table 2: Preclinical and Clinical Efficacy Data
| Compound | IC50 (Aurora A/B/C, nM) | Tumor Models Tested | Clinical Response Rate |
|---|---|---|---|
| This compound | 18/23/15 (in vitro) | Colorectal, breast | Not reported |
| VX-680 | 0.6/1.8/– | Leukemia, solid tumors | 15–20% (partial) |
| Alisertib | 1.2/–/– | Lymphoma, ovarian | 30% (objective) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
